molecular formula C11H15NO3 B3117810 Methyl 4-(3-methyl-1-oxobutyl)-1H-pyrrole-3-carboxylate CAS No. 227321-68-8

Methyl 4-(3-methyl-1-oxobutyl)-1H-pyrrole-3-carboxylate

Cat. No. B3117810
CAS RN: 227321-68-8
M. Wt: 209.24 g/mol
InChI Key: AHKTUIIUFNZBMA-UHFFFAOYSA-N
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Description

“Methyl 4-(3-methyl-1-oxobutyl)-1H-pyrrole-3-carboxylate” is also known as “Glycine, N-(3-methyl-1-oxobutyl)-, methyl ester”. It has the molecular formula C8H15NO3 and a molecular weight of 173.2096 . Other names for this compound include “Methyl N-isovalerylglycine” and "N-Isovalerylglycine methyl ester" .


Molecular Structure Analysis

The IUPAC Standard InChI for this compound is InChI=1S/C8H15NO3/c1-6(2)4-7(10)9-5-8(11)12-3/h6H,4-5H2,1-3H3,(H,9,10) . This indicates that the compound has a complex structure with multiple functional groups, including a carboxylate group and a pyrrole ring.

Scientific Research Applications

1. Synthesis of Nitrogen Heterocycles

Methyl 4-(3-methyl-1-oxobutyl)-1H-pyrrole-3-carboxylate serves as a starting material for synthesizing various nitrogen heterocycles. These heterocycles have potential therapeutic interest, especially in medicinal chemistry (Rochais, Lisowski, Dallemagne, & Rault, 2004).

2. Antimicrobial Activity

Novel derivatives of this compound have been synthesized and evaluated for their antimicrobial activities. These derivatives show good antibacterial and antifungal activities, which could be attributed to the presence of the heterocyclic ring (Hublikar, Dixit, Kadu, Shirame, Raut, Bhosale, & Jadhav, 2019).

3. Development of Anti-Tumor and Anti-Inflammatory Agents

This compound has been studied for its potential as an anti-tumor and anti-inflammatory agent. The focus has been on understanding its molecular structure and vibrational frequencies, which can aid in the development of new therapeutic agents (Sert, Sreenivasa, Doğan, Manojkumar, Suchetan, & Ucun, 2014).

4. Synthesis of Pyrrole-Containing Products

It is used in the synthesis of pyrrole-containing products. These products have shown potential in various reactions, like azo coupling and carbene insertions, which are significant in chemical synthesis and pharmaceutical applications (Galenko, Linnik, Khoroshilova, Novikov, & Khlebnikov, 2019).

5. Synthesis of Diverse Heterocycles

This compound is also instrumental in synthesizing a range of heterocycles, which are crucial in the development of novel drugs and materials. These heterocycles are essential for creating new molecular entities with potential applications in medicinal chemistry (Toja, Kettenring, Goldstein, & Tarzia, 1986).

properties

IUPAC Name

methyl 4-(3-methylbutanoyl)-1H-pyrrole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-7(2)4-10(13)8-5-12-6-9(8)11(14)15-3/h5-7,12H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHKTUIIUFNZBMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)C1=CNC=C1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of (E)-methyl 6-methyl-4-oxo-2-heptenoate (10 g) prepared as described in a) above and (para-toluenesulfonyl)methyl isocyanide (11.5 g) in a mixture of dry dimethyl sulfoxide (30 ml) and diethyl ether (30 ml) was added over one hour to sodium hydride (2.75 g of a 60% oil dispersion, 0.068 mol) stirred in dry diethyl ether (90 ml) under nitrogen. After a further hour saturated ammonium chloride solution was added and the mixture was extracted with ethyl acetate, which was washed well with water, dried, and evaporated to a gum. The gum was chromatographed with ethyl acetate-isohexane (2:3) to afford a solid (3.3 g) which was crystallised from ethyl acetate-cyclohexane to give the sub-title ester.
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10 g
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11.5 g
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[Compound]
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oil
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90 mL
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30 mL
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30 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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